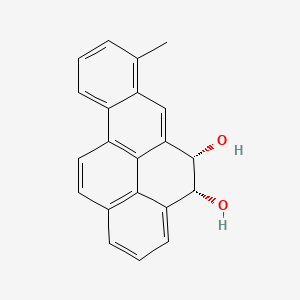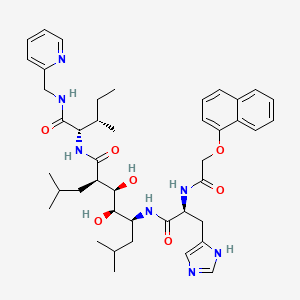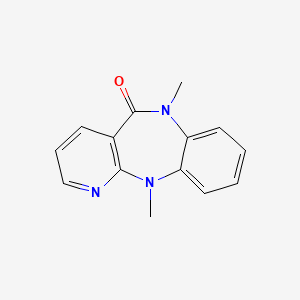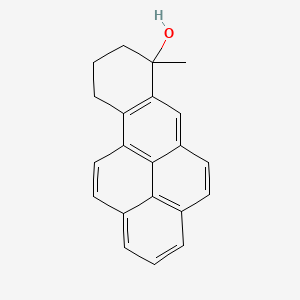
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings. It is a substituted benzopyrene, which is a class of compounds known for their potential mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method includes the bromination reaction with N-bromosaccharin (NBSac) to introduce the hydroxyl group . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification, such as recrystallization and chromatography, are generally applied to obtain high-purity samples.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Hydrogenation can further reduce the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are often used.
Major Products: The major products formed from these reactions include various hydroxylated and oxygenated derivatives, which can further undergo complex transformations .
Scientific Research Applications
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of other complex organic molecules.
Biology: Studies have investigated its role in mutagenesis and carcinogenesis due to its ability to form DNA adducts.
Medicine: Research into its potential effects on human health, particularly its mutagenic and carcinogenic properties, is ongoing.
Mechanism of Action
The compound exerts its effects primarily through the formation of electrophilic sulfuric acid esters, which can bind covalently to DNA. This binding leads to mutations and potentially carcinogenic outcomes. The activation of aryl hydrocarbon receptors (AhRs) and subsequent downstream signaling pathways is a key part of its mechanism .
Comparison with Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- Benzo(a)pyrene
- 1-Pyrenemethanol
Comparison: Compared to other similar compounds, 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is unique due to its specific methyl and hydroxyl substitutions, which influence its reactivity and biological activity. Its ability to form specific DNA adducts and activate particular molecular pathways sets it apart from other PAH derivatives .
Properties
CAS No. |
94849-91-9 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
7-methyl-9,10-dihydro-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
InChI Key |
OOJSYOIOWLRDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


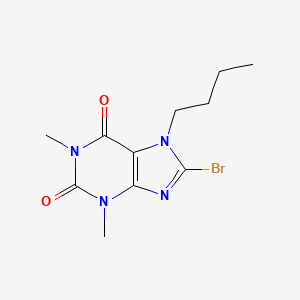
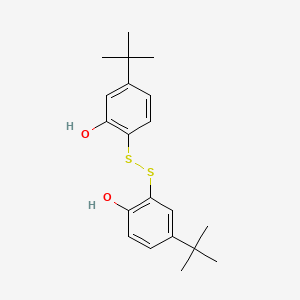
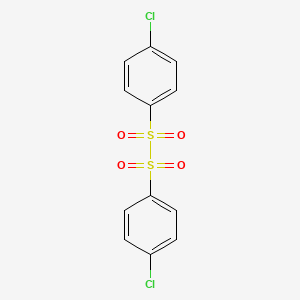
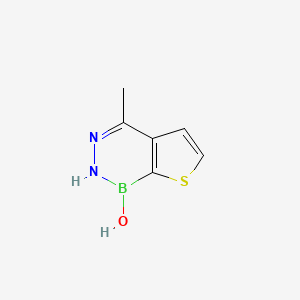

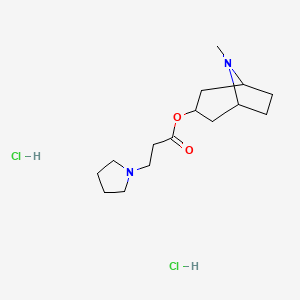
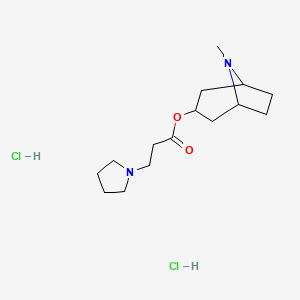
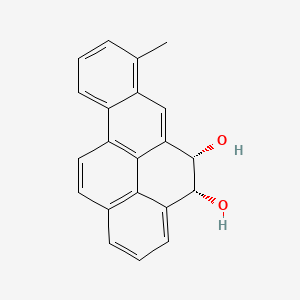
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
